molecular formula C12H13BrN2 B1440934 8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 1243389-52-7

8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B1440934
M. Wt: 265.15 g/mol
InChI Key: TUYSRUXQZQDUNC-UHFFFAOYSA-N
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Description

“8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a chemical compound that belongs to the class of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are important types of molecules and natural products and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

The synthesis of “8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” can be achieved from 1-Methyl-4-piperidone and P-BROMOPHENYL HYDRAZINE . The investigation of novel methods of synthesis has attracted the attention of the chemical community due to the importance of this significant ring system .


Molecular Structure Analysis

The molecular formula of “8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is C11H11BrN2 . This compound has a molecular weight of 251.12 .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

This compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Safety And Hazards

The safety information available indicates that this compound is an irritant . The hazard statements associated with it are H302 and H317 . Precautionary measures include P280, P305+P351+P338 .

Future Directions

Indole derivatives, including “8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole”, have shown high anti-tumor activity . A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . This suggests that the introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . Therefore, the future direction of research on this compound could focus on its potential as an anti-tumor agent.

properties

IUPAC Name

8-bromo-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c1-15-11-3-2-8(13)6-9(11)10-7-14-5-4-12(10)15/h2-3,6,14H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYSRUXQZQDUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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